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molecular formula C12H10ClN3O B1621917 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea CAS No. 61964-07-6

1-(2-chloro-pyridin-3-yl)-3-phenyl-urea

Cat. No. B1621917
M. Wt: 247.68 g/mol
InChI Key: ZZTBAXCGDGUJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144341

Procedure details

A mixture of 5.7 g. (0.023 mole) of the product from Step A, 3.45 g. (0.025 mole) of potassium carbonate, 20 mg. of copper powder and 50 ml. of dimethyl formamide was refluxed for 21/2 hours. The cooled mixture was filtered and the solvent was evaporated in vacuo. The oily residue was extracted with 100 ml. of 1 N. sodium hydroxide solution and the extract was treated with decolorizing charcoal and filtered. The filtrate was neutralized with acetic acid. The crystalline precipitate of 600 mg. of 3-phenyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one, m.p. 233°-235° C. was collected.
Quantity
0.023 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH:8][C:9]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu].CN(C)C=O>[C:12]1([N:11]2[C:2]3=[N:3][CH:4]=[CH:5][CH:6]=[C:7]3[NH:8][C:9]2=[O:10])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.023 mol
Type
reactant
Smiles
ClC1=NC=CC=C1NC(=O)NC1=CC=CC=C1
Step Two
Name
Quantity
0.025 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 5.7 g
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The oily residue was extracted with 100 ml
ADDITION
Type
ADDITION
Details
sodium hydroxide solution and the extract was treated with decolorizing charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
of 3-phenyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one, m.p. 233°-235° C. was collected

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1C(NC=2C1=NC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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